Maxadilan

Receptor Pharmacology GPCR Signaling PAC1 Receptor

Maxadilan (CAS 135374-80-0) is a potent, PAC1-selective vasodilatory peptide isolated from Lutzomyia longipalpis with unmatched femtomolar potency—orders of magnitude stronger than standard vasodilators. Unlike PACAP-38/27 or VIP, Maxadilan binds PAC1 exclusively, eliminating VPAC1/VPAC2 cross-reactivity that confounds experimental data. This absolute selectivity makes it essential for dissecting PAC1-specific signaling in cardiac, neuronal, and microvascular research. The availability of a matched antagonist (M65) provides a complete agonist-antagonist pair for rigorous pharmacological validation. Choose Maxadilan when receptor specificity cannot be compromised.

Molecular Formula C291H465N85O95S6
Molecular Weight 6867 g/mol
CAS No. 135374-80-0
Cat. No. B591008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaxadilan
CAS135374-80-0
Molecular FormulaC291H465N85O95S6
Molecular Weight6867 g/mol
Structural Identifiers
InChIInChI=1S/C291H465N85O95S6/c1-27-141(12)223(368-232(412)143(14)319-236(416)161(66-40-48-96-292)324-245(425)169(74-56-104-314-291(310)311)332-259(439)183(111-155-60-34-29-35-61-155)346-248(428)173(79-88-207(304)392)340-276(456)202-133-475-474-130-160(300)235(415)345-190(118-216(403)404)256(436)320-144(15)233(413)370-226(149(20)384)287(467)364-202)281(461)355-192(120-218(407)408)264(444)351-191(119-217(405)406)265(445)363-201-132-477-476-131-200(275(455)342-179(94-106-472-25)252(432)329-167(72-46-54-102-298)242(422)334-171(77-86-205(302)390)246(426)327-164(69-43-51-99-295)240(420)325-163(68-42-50-98-294)239(419)326-165(70-44-52-100-296)243(423)335-177(83-92-214(399)400)249(429)347-182(110-154-58-32-28-33-59-154)258(438)330-162(67-41-49-97-293)237(417)322-146(17)290(470)471)362-251(431)178(84-93-215(401)402)336-244(424)168(73-47-55-103-299)331-260(440)184(112-156-62-36-30-37-63-156)353-280(460)222(140(10)11)367-272(452)198(128-380)358-263(443)188(116-211(308)396)323-213(398)124-315-277(457)203-75-57-105-376(203)289(469)194(109-137(4)5)356-250(430)174(80-89-208(305)393)338-269(449)196(126-378)359-286(466)229(152(23)387)374-268(448)193(121-219(409)410)350-253(433)180(95-107-473-26)341-270(450)197(127-379)360-285(465)228(151(22)386)373-266(446)185(113-157-64-38-31-39-65-157)354-283(463)225(148(19)383)369-234(414)145(16)321-282(462)224(147(18)382)375-288(468)230(153(24)388)372-255(435)176(82-91-210(307)395)343-278(458)220(138(6)7)366-273(453)199(129-381)361-284(464)227(150(21)385)371-254(434)175(81-90-209(306)394)337-257(437)181(108-136(2)3)352-279(459)221(139(8)9)365-267(447)189(117-212(309)397)349-271(451)195(125-377)357-262(442)187(115-159-123-313-135-317-159)348-261(441)186(114-158-122-312-134-316-158)344-231(411)142(13)318-238(418)170(76-85-204(301)389)333-241(421)166(71-45-53-101-297)328-247(427)172(339-274(201)454)78-87-206(303)391/h28-39,58-65,122-123,134-153,160-203,220-230,377-388H,27,40-57,66-121,124-133,292-300H2,1-26H3,(H2,301,389)(H2,302,390)(H2,303,391)(H2,304,392)(H2,305,393)(H2,306,394)(H2,307,395)(H2,308,396)(H2,309,397)(H,312,316)(H,313,317)(H,315,457)(H,318,418)(H,319,416)(H,320,436)(H,321,462)(H,322,417)(H,323,398)(H,324,425)(H,325,420)(H,326,419)(H,327,426)(H,328,427)(H,329,432)(H,330,438)(H,331,440)(H,332,439)(H,333,421)(H,334,422)(H,335,423)(H,336,424)(H,337,437)(H,338,449)(H,339,454)(H,340,456)(H,341,450)(H,342,455)(H,343,458)(H,344,411)(H,345,415)(H,346,428)(H,347,429)(H,348,441)(H,349,451)(H,350,433)(H,351,444)(H,352,459)(H,353,460)(H,354,463)(H,355,461)(H,356,430)(H,357,442)(H,358,443)(H,359,466)(H,360,465)(H,361,464)(H,362,431)(H,363,445)(H,364,467)(H,365,447)(H,366,453)(H,367,452)(H,368,412)(H,369,414)(H,370,413)(H,371,434)(H,372,435)(H,373,446)(H,374,448)(H,375,468)(H,399,400)(H,401,402)(H,403,404)(H,405,406)(H,407,408)(H,409,410)(H,470,471)(H4,310,311,314)/t141-,142-,143-,144-,145-,146-,147+,148+,149+,150+,151+,152+,153+,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,189-,190-,191-,192-,193-,194-,195-,196-,197-,198-,199-,200-,201-,202-,203-,220-,221-,222-,223-,224-,225-,226-,227-,228-,229-,230-/m0/s1
InChIKeyHCXLBYNBTBNDQZ-KFHPIRAKSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Maxadilan CAS 135374-80-0: Baseline Identity as a Non-Mammalian PAC1 Receptor Agonist


Maxadilan (CAS 135374-80-0) is a 63-amino acid peptide vasodilator isolated from the salivary glands of the sand fly Lutzomyia longipalpis [1]. It functions as a potent and selective agonist of the pituitary adenylate cyclase-activating polypeptide (PACAP) type I receptor (PAC1), despite lacking any significant sequence homology with mammalian PACAP or vasoactive intestinal peptide (VIP) [2]. With a molecular formula of C291H465N85O95S6 and a molecular weight of approximately 6865.8 g/mol, maxadilan is recognized as one of the most potent vasodilatory peptides known, producing long-lasting erythema at femtomolar doses [3]. Its unique structure includes characteristic disulfide bonds that confer a distinct three-dimensional conformation enabling high-affinity PAC1 receptor interaction, making it an essential pharmacological tool for dissecting PAC1-mediated signaling pathways [4].

Why PACAP, VIP, or Generic Vasodilators Cannot Substitute for Maxadilan in Research Protocols


Substitution of maxadilan with in-class alternatives such as PACAP-38, PACAP-27, VIP, or conventional vasodilators (e.g., nitroglycerin, CGRP) is scientifically invalid for experiments requiring PAC1 receptor specificity or superior vasodilatory potency. PACAP-38 and PACAP-27, while capable of activating PAC1 receptors, also exhibit high affinity for VPAC1 and VPAC2 receptors, thereby confounding interpretation of PAC1-specific signaling [1]. VIP demonstrates even broader receptor cross-reactivity across the VPAC/PACAP receptor family [2]. Conversely, maxadilan binds PAC1 with high selectivity and does not engage VPAC1 or VPAC2 receptors at physiological concentrations, providing an unparalleled tool for PAC1-targeted interrogation [3]. Furthermore, maxadilan's vasodilatory potency exceeds that of clinical vasodilators by orders of magnitude, making it the only viable option for experiments where femtomolar sensitivity is required [4]. The availability of maxadilan-derived antagonist peptides (M65, Max.d.4) provides a unique agonist-antagonist pair that is absent for most other PAC1-targeted agents, enabling robust experimental controls and mechanistic dissection [5].

Maxadilan Product-Specific Quantitative Differentiation Evidence Guide


Absolute PAC1 Receptor Selectivity vs. PACAP and VIP

Maxadilan demonstrates exclusive binding and functional selectivity for the PAC1 receptor, unlike PACAP-27/38 and VIP which activate multiple receptor subtypes. Binding assays using CHO cells stably expressing PAC1 (PVR1), VPAC1 (PVR2), and VPAC2 (PVR3) receptors demonstrated that maxadilan specifically binds to PAC1 with high affinity, while showing no detectable binding to VPAC1 or VPAC2 receptors [1]. In contrast, PACAP-27 and PACAP-38 are >100-fold more potent than VIP as agonists of PAC1 but also maintain comparable affinity for VPAC1 and VPAC2 receptors [2].

Receptor Pharmacology GPCR Signaling PAC1 Receptor

Superior Vasodilatory Potency vs. Nitroglycerin: 7-Fold Enhancement Across Multiple Arterial Beds

Recombinant maxadilan exhibits significantly greater vasodilatory potency compared to the clinical standard nitroglycerin in isolated rabbit arterial preparations. In a systematic comparison across four distinct arterial beds, maxadilan demonstrated EC50 values ranging from 1.9 to 2.7 nM, whereas nitroglycerin required 22 to 37 nM to achieve equivalent relaxation [1]. This represents an at least sevenfold potency advantage for maxadilan, with statistical significance (P < 0.05) confirmed in each vascular bed tested.

Cardiovascular Pharmacology Vasodilation Vascular Biology

Exclusive Agonist-Antagonist Pair for PAC1 Receptor: M65 as a Selective Tool

Maxadilan's structure-activity relationship has been exploited to generate a deletion peptide, M65 (maxadilan Δ25-41), which retains high-affinity PAC1 receptor binding but functions as a specific antagonist, completely lacking agonist activity [1]. M65 competitively inhibits maxadilan- and PACAP-27-stimulated cAMP accumulation in CHO cells expressing PAC1 with an IC50 of approximately 150 nM (pIC50 6.8) [2]. This creates a unique agonist-antagonist pair that is not available for PACAP-38 or PACAP-27, which lack corresponding selective antagonists. The Max.d.4 variant (deletion of amino acids 24-42) similarly antagonizes both maxadilan- and PACAP-induced cAMP accumulation in rat cortical neurons [3].

Receptor Antagonism Pharmacological Tools PAC1 Signaling

Functional Divergence from PACAP27 in Cardiac Neuronal Activation

Despite both being PAC1 receptor agonists, maxadilan and PACAP27 produce distinct functional outcomes in guinea pig intrinsic cardiac neurons. Administration of 1 nmol of PACAP27 to isolated guinea pig hearts evoked a typical biphasic chronotropic response (tachycardia followed by bradycardia), whereas an equimolar dose of maxadilan caused only a minor heart rate decrease [1]. At the neuronal level, local application of PACAP27 frequently evoked slow membrane depolarization and prolonged increases in neuronal excitability, while maxadilan rarely affected membrane potential but consistently increased neuronal excitability and augmented negative chronotropic responses to substance P [1]. This divergence in PAC1-mediated signaling outcomes suggests biased agonism or distinct downstream coupling mechanisms [2].

Cardiac Neurobiology Neuronal Excitability PAC1 Signaling Bias

Radiolabeling Compatibility for Molecular Imaging: Maintained High Affinity Post-Conjugation

Maxadilan retains high PAC1 receptor binding affinity after DTPA conjugation for radiolabeling, unlike many peptide ligands that suffer substantial affinity loss upon modification. In competitive binding assays, unconjugated maxadilan exhibited an IC50 of 3.2 nM, while natIn-DTPA-maxadilan and maxadilan-DTPA-natIn both showed IC50 values of 21.0 nM [1]. Although a modest 6.6-fold reduction in affinity was observed, the conjugated peptide maintained nanomolar affinity suitable for receptor-targeted imaging. Furthermore, maxadilan-DTPA achieved efficient radiolabeling (680 MBq/nmol) and demonstrated specific tumor accumulation in INS-1 insulinoma xenografts (7.30 ± 1.87% ID/g) with clear SPECT/CT visualization [1]. This contrasts with many GPCR peptide ligands where chemical modification often ablates receptor binding entirely.

Molecular Imaging Radiopharmacy Insulinoma Imaging

500-Fold Superior Vasodilatory Potency vs. Calcitonin Gene-Related Peptide (CGRP)

Maxadilan shares several functional properties with calcitonin gene-related peptide (CGRP), including long-lasting vasodilation and immunomodulatory activity, yet maxadilan is quantitatively at least 500-fold more potent as a vasodilator [1]. Importantly, despite functional similarities, competition binding studies confirm that maxadilan does not interact with CGRP, amylin, or adrenomedullin receptors, indicating that maxadilan's potent vasodilation is mediated through a distinct receptor system (later identified as PAC1) [2]. This combination of functional similarity with vastly superior potency, combined with receptor-level non-overlap, makes maxadilan uniquely suited for vasodilation studies requiring maximal potency without CGRP receptor cross-reactivity [3].

Vasodilation Peptide Pharmacology CGRP Receptor

Maxadilan-Specific Research and Industrial Application Scenarios Based on Quantitative Evidence


PAC1 Receptor Pharmacology and Signaling Bias Studies

Maxadilan is the preferred PAC1 agonist for studies requiring exclusive receptor activation without VPAC receptor cross-talk. Its absolute selectivity for PAC1 over VPAC1 and VPAC2 receptors [1] makes it essential for experiments where attribution of effects to PAC1 signaling must be unambiguous. The availability of the matched antagonist M65 (IC50 = 149.6 nM) enables rigorous pharmacological validation using agonist-antagonist pair controls [2]. This is particularly critical for investigating PAC1-specific biased agonism and downstream signaling cascades in neuronal and endocrine tissues where multiple PACAP/VIP receptor subtypes are co-expressed.

High-Sensitivity Vasodilation Assays and Vascular Biology Research

Maxadilan enables vasodilation studies at femtomolar to low nanomolar concentrations that are unattainable with conventional vasodilators. Its 7-fold greater potency compared to nitroglycerin across multiple arterial beds (EC50 = 1.9-2.7 nM vs. 22-37 nM) [3] and its 500-fold potency advantage over CGRP [4] make it the tool of choice for experiments requiring maximal vasodilatory sensitivity. This is particularly valuable in studies of microvascular function, endothelium-independent relaxation mechanisms, and cAMP-dependent vascular smooth muscle signaling where minimizing peptide concentration reduces non-specific effects.

PAC1-Targeted Molecular Imaging Probe Development for Insulinoma Detection

Maxadilan's demonstrated ability to retain high-affinity PAC1 binding after DTPA conjugation (IC50 shift from 3.2 nM to 21.0 nM) and its efficient radiolabeling characteristics (680 MBq/nmol) support its use as a PAC1-targeted imaging scaffold [5]. The specific tumor accumulation observed in INS-1 insulinoma xenografts (7.30 ± 1.87% ID/g) with clear SPECT/CT visualization positions maxadilan-based probes as a platform for developing diagnostic imaging agents for beta cell-derived tumors. This application leverages maxadilan's unique combination of high receptor affinity and chemical modification tolerance not shared by most PAC1-interacting peptides.

Cardiac Neurobiology and PAC1-Mediated Neuronal Modulation Studies

Maxadilan is uniquely suited for investigations of PAC1 receptor function in cardiac and autonomic neurons where PACAP27 produces confounding depolarizing effects. The differential functional profile of maxadilan—increasing neuronal excitability without membrane depolarization, and producing a minor negative chronotropic response rather than PACAP27's biphasic tachycardia/bradycardia [6]—allows researchers to selectively study PAC1-mediated excitability modulation in isolation. This makes maxadilan essential for experiments dissecting PAC1 signaling pathways in cardiac ganglia, where VPAC receptor activation by PACAP27 would otherwise complicate interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maxadilan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.